Clk-IN-T3N
Description
Overview of Protein Kinases and their Regulatory Roles in Cellular Function
Protein kinases are a large and functionally diverse family of enzymes that play pivotal roles in nearly every aspect of cellular function. assaygenie.comcellsignal.combohrium.comcusabio.comnih.gov They are central to cellular signaling and regulation, primarily through the process of phosphorylation. assaygenie.comcellsignal.comcusabio.com Phosphorylation involves the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to specific amino acid residues on target proteins, typically serine, threonine, or tyrosine residues. assaygenie.combohrium.comcusabio.com This reversible post-translational modification can profoundly alter a protein's activity, localization, stability, and interaction with other molecules, thereby orchestrating a vast array of cellular processes. assaygenie.comcellsignal.combohrium.comcusabio.com These processes include cell growth, differentiation, metabolism, apoptosis (programmed cell death), transcription, translation, and signal transduction pathways. assaygenie.combohrium.comcusabio.com The intricate network of phosphorylation events mediated by protein kinases allows cells to rapidly and precisely respond to internal and external stimuli, maintaining cellular homeostasis. assaygenie.comcusabio.com Dysregulation of protein kinase activity is frequently implicated in the development and progression of numerous diseases, including cancer and neurodegenerative disorders, highlighting their significance as therapeutic targets. assaygenie.comnih.govresearchgate.net
Classification and Structural Characteristics of CLK Kinases
Protein kinases are broadly classified into several groups based on their substrate specificity and sequence similarity within their catalytic domains. assaygenie.comcellsignal.com The CDC-like kinases (CLKs) constitute a distinct family within this classification. mdpi.comnih.govdictybase.org
Dual-Specificity Kinase Nature (Serine/Threonine/Tyrosine Phosphorylation)
CLK kinases are characterized as dual-specificity protein kinases. nih.govnih.govnih.govuniprot.orguniprot.orgnih.govresearchgate.netbiorxiv.orgnih.gov While they are capable of autophosphorylating on tyrosine residues, their primary function involves phosphorylating exogenous substrates on serine and threonine residues. uniprot.orguniprot.orgnih.govresearchgate.netnih.gov This dual-specificity allows CLKs to participate in diverse signaling networks and interact with a broader range of substrates compared to kinases strictly specific to only serine/threonine or tyrosine.
Membership within the CMGC Kinase Group
CLK kinases belong to the CMGC kinase group. mdpi.comnih.govdictybase.orgnih.govresearchgate.netnih.govkinase.comproteinkinase.biz This group is named after some of its key members: Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), Glycogen Synthase Kinases (GSKs), and CLKs. mdpi.comnih.govdictybase.orgnih.govkinase.comproteinkinase.biz The CMGC group is large, well-conserved across eukaryotes, and plays pivotal roles in fundamental cellular processes such as cell cycle regulation and intracellular signal transduction. mdpi.comnih.govkinase.com CMGC kinases share a conserved kinase core and a unique CMGC-insert segment not found in other protein kinase groups. nih.gov
Mammalian CLK Isoforms (CLK1, CLK2, CLK3, CLK4) and Expression Profiles
In mammals, the CLK family consists of four isoforms: CLK1, CLK2, CLK3, and CLK4. mdpi.comnih.govnih.govresearchgate.netbiorxiv.orgbiologists.com These isoforms share a highly conserved domain structure, although there are differences, particularly in their N-terminal regions and ATP-binding sites. mdpi.comnih.govbiologists.com While CLK1 mRNA is reported to be expressed at low levels in all tissues and cell lines examined, the expression profiles and specific roles of each isoform can vary, contributing to functional diversification within the family. biologists.com
Conserved Structural Motifs and Domains (e.g., RS Domain, Kinase Domain, MAPK Insert)
The structures of CLK kinases are typical of protein kinases, consisting of an N-lobe and a C-lobe connected by a hinge region that includes the ATP binding site. mdpi.comnih.gov The catalytic domain, located at the C-terminus, contains conserved β-strands and α-helices. nih.govbiologists.com A defining characteristic of CLKs, and the basis for their alternative name "LAMMER kinases," is the presence of a unique and conserved "EHLAMMERILG" motif within the catalytic domain (specifically in subdomain X or helix αG). nih.govresearchgate.netbiorxiv.orgnih.govbiologists.commdpi.comresearchgate.net This motif is located at the bottom of the C-terminal lobe and is made solvent-inaccessible by a large insertion. researchgate.net This insertion displays similarity to the helix-loop-helix insertion motif found in the MAPK family, often referred to as the MAPK-like insert. nih.govbiorxiv.orgnih.govresearchgate.net Additionally, CLKs possess a CLK-specific β7/8-hairpin insert that can make substrate docking grooves, present in related MAPKs, inaccessible. nih.gov The N-terminal domain, while less conserved in sequence among isoforms, is considered a putative regulatory domain and contains a nuclear localization signal. biorxiv.orgbiologists.comresearchgate.netresearchgate.net The RS domain is not a structural motif of CLKs themselves but is a key substrate domain (found in SR proteins) that is phosphorylated by CLKs. nih.govmdpi.comnih.govnih.govbiorxiv.orgnih.govresearchgate.net
Table 1 summarizes some key characteristics of the mammalian CLK isoforms.
| Isoform | Amino Acid Count (Human) | Mass (kDa) (Human) | Key ATP-Binding Region Residues |
| CLK1 | 484 drugbank.com | 57.29 drugbank.com | Specific residues vary mdpi.comnih.gov |
| CLK2 | - | - | Specific residues vary mdpi.comnih.gov |
| CLK3 | - | - | Specific residues vary mdpi.comnih.gov |
| CLK4 | - | - | Specific residues vary mdpi.comnih.gov |
Table 2 highlights some conserved structural features of CLK kinases.
| Structural Feature | Description | Location/Composition |
| Kinase Domain | Catalytic core responsible for phosphorylation. nih.govnih.govresearchgate.net | C-terminus, composed of N- and C-lobes. nih.govnih.govbiologists.comresearchgate.net |
| ATP Binding Site | Region where ATP binds for phosphate transfer. nih.govbiorxiv.org | Hinge region connecting N- and C-lobes. nih.govbiorxiv.org |
| "LAMMER" Motif | Conserved amino acid sequence (EHLAMMERILG) characteristic of CLKs. nih.govresearchgate.netbiorxiv.orgnih.govbiologists.commdpi.comresearchgate.net | Within the catalytic domain, part of helix αG in the C-lobe. biorxiv.orgnih.govresearchgate.net |
| MAPK-like Insertion | Insertion near the "LAMMER" motif. nih.govbiorxiv.orgnih.govresearchgate.net | C-lobe, makes α6 helix inaccessible to solvents. biorxiv.orgresearchgate.net |
| β7/8-hairpin Insert | CLK-specific insertion that can block substrate docking grooves. nih.gov | Within the catalytic domain. nih.gov |
| N-terminal Domain | Less conserved region, potentially involved in regulation and nuclear localization. biorxiv.orgbiologists.comresearchgate.netresearchgate.net | N-terminus. biologists.comresearchgate.net |
Core Physiological Functions of CLK Kinases
The core physiological functions of CLK kinases are primarily centered around the regulation of gene expression, particularly through their critical role in alternative splicing. CLKs are major kinases responsible for phosphorylating the serine-arginine (SR)-rich domains of Serine/Arginine-rich (SR) proteins, which are essential components of the spliceosome machinery. nih.govmdpi.comnih.govnih.govbiorxiv.orgnih.govresearchgate.net Phosphorylation of SR proteins by CLKs influences their localization, interaction with pre-mRNA, and recruitment to splice sites, thereby controlling spliceosome assembly and the selection of alternative exons. nih.govnih.govuniprot.orguniprot.orgnih.govbiorxiv.org This regulation of alternative splicing by CLKs is crucial for generating diverse protein isoforms from a single gene, impacting a wide range of biological processes. nih.govmdpi.com
Beyond their well-established role in splicing, CLKs have also been implicated in phosphorylating and modulating the activity of non-splicing proteins. nih.govmdpi.com For instance, CLK1 and CLK2 have been shown to phosphorylate and activate the tyrosine phosphatase PTP-1B. nih.gov CLK1, CLK2, and CLK4 are also involved in the phosphorylation and activation of Aurora B during cytokinesis. nih.govmdpi.com
Through their regulation of splicing and other substrates, CLK kinases are involved in various cellular processes, including cell cycle regulation, signal transduction, and neuronal activity. mdpi.comnih.govnih.govkinase.com Their dysregulation has been linked to several disease states, including neurodegenerative diseases, muscular dystrophy, inflammatory conditions, viral infections, and cancer, positioning them as potential therapeutic targets. nih.govresearchgate.netbiorxiv.orgresearchgate.netresearchgate.net
Regulation of Pre-mRNA Splicing through Phosphorylation of Serine/Arginine-Rich (SR) Proteins
A well-known and important function of the CLK family is their role in regulating both constitutive and alternative pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. biorxiv.orgplos.org SR proteins are key splicing factors that contain one or two RNA recognition motifs (RRMs) and an Arg/Ser-rich (RS) domain. plos.org CLKs phosphorylate the RS domains of SR proteins, which regulates their subcellular localization and interactions with exonic splicing enhancers (ESEs) or intronic splicing enhancers (ISEs) of pre-mRNAs. plos.org This phosphorylation is crucial for controlling RNA splicing. researchgate.net Specifically, CLKs phosphorylate the C-terminal part of SR proteins, leading to the dissolution of nuclear speckles, where splicing factors are stored, and the recruitment of these factors to sites of active transcription. ebi.ac.uk In contrast to SRPKs, which primarily phosphorylate Arg-Ser dipeptides, CLKs can phosphorylate both Arg-Ser and Ser-Pro dipeptides, common motifs in all SR proteins. nih.govmdpi.com
Involvement in Spliceosome Assembly and Molecular Machinery
CLKs are components of the splicing machinery that are crucial for exon selection. plos.orgresearchgate.net They catalyze the phosphorylation of SR proteins (SRSF1-12), which regulate the spliceosome molecular machinery. nih.govmdpi.com Upon hyper-phosphorylation by kinases like CLKs, SR proteins bind to pre-mRNA and help stabilize interactions between spliceosome components, which is a prerequisite for spliceosome assembly. nih.gov The spliceosome itself is a multicomponent ribonucleoprotein complex assembled through a series of steps involving RNA-RNA and RNA-protein interactions. plos.orgresearchgate.net CLK-mediated phosphorylation enhances the release of SR proteins from nuclear speckles and promotes their interaction with the U1 snRNP, thereby increasing their splicing activity. nih.gov
Modulation of Alternative Splicing Events and Exon Recognition
Alternative splicing is a fundamental process in eukaryotes that generates diversity of the proteome by producing multiple protein isoforms from a single gene. nih.govplos.orgresearchgate.netnih.gov CLKs play a crucial role in modulating alternative splicing events and exon recognition. biorxiv.orgplos.orgembopress.org By phosphorylating SR proteins, CLKs influence the selection of splice sites during pre-mRNA processing. genecards.org Dysregulation of alternative splicing is frequently observed in various human diseases, including cancer. plos.orgresearchgate.net CLK inhibitors have been shown to induce large-scale splicing alterations, particularly affecting skipped exons. plos.orgembopress.org
Impact on Genetic Information Translation into Protein Structure
Through their regulation of pre-mRNA splicing, CLKs indirectly affect the translation of genetic information into protein structure. nih.gov Aberrant splicing, often resulting from dysregulation of splicing factors like CLKs, can lead to the production of inaccurate protein structures, which can negatively impact various cellular processes. nih.gov By controlling the alternative splicing landscape, CLKs influence the expression and function of a multitude of proteins. patsnap.com
Non-Splicing Functions: Kinase Activation of Phosphatases and Regulation of Cytokinesis
Besides their well-established roles in splicing, CLKs are also involved in other biological functions through the phosphorylation of various substrates. nih.govnih.govresearchgate.net CLK1 and CLK2 have been shown to phosphorylate the protein-tyrosine phosphatase PTP-1B, thereby increasing its enzymatic activity. mdpi.comnih.govresearchgate.net Additionally, CLK1, CLK2, and CLK4 are required for the activation of Aurora B through phosphorylation at the Ser331 residue in the midbody during late cytokinesis in normally segregating cells. nih.govmdpi.comnih.govresearchgate.net This suggests a role for CLKs in regulating the abscission checkpoint during cell division. mdpi.com CLK1 also phosphorylates the splicing factor SPF45, which regulates cell migration and invasion. nih.gov Furthermore, CLK1 can regulate autophagy, and its inhibition or knockout induces autophagy. nih.gov
Pathophysiological Implications of CLK Dysregulation
Dysregulated CLK expression and activity are linked to a wide variety of human diseases, establishing them as promising therapeutic targets. biorxiv.orgnih.gov Aberrant splicing, often mediated by dysregulated splicing kinases like CLKs, is a molecular feature in nearly all tumor types and contributes to cancer development and progression. nih.govaacrjournals.orgbhtherapeutics.combradleybiology.org
Role in Oncogenesis and Various Cancers (e.g., breast, prostate, colorectal, pancreatic, hepatocellular)
CLKs are dysregulated in cancer and play important roles in both tumorigenesis and therapeutic response. nih.gov Upregulation of CLK1 and CLK2 has been observed in various cancers, including breast and colorectal carcinomas, and glioblastoma. frontiersin.orgoncotarget.com CLK1 and CLK2 are upregulated in breast, colorectal, and prostate cancers. oncotarget.com High expression levels of CLK1 or CLK2 have been associated with negative prognosis in renal carcinoma and glioblastoma. nih.gov Overexpression of CLKs has been observed in several cancer types, such as breast and prostate cancers, and is associated with poor prognosis. mdpi.com Inhibition of CLKs suppresses cancer cell growth and induces apoptosis by modulating alternative splicing of genes involved in cell cycle, growth, and survival. oncotarget.com CLK inhibitors have shown potential in reducing the growth and spread of cancer cells in preclinical studies. patsnap.com Aberrant alternative splicing, often influenced by CLKs, is a newly recognized hallmark of cancer and plays a critical role in tumorigenesis, progression, and therapeutic resistance through mechanisms like increased proliferation, decreased apoptosis, and enhanced metastatic potential. aacrjournals.orgbhtherapeutics.com While SRPK1 is upregulated in pancreatic, breast, colonic, prostate, and non-small cell lung carcinomas, CLK1 and CLK2 are also upregulated in breast and colorectal carcinomas. frontiersin.org
Association with Neurodegenerative Disorders (e.g., Alzheimer's Disease, Down Syndrome)
CLK kinases have been linked to the molecular mechanisms underlying neurodegenerative disorders such as Alzheimer's disease (AD) and Down syndrome (DS) mdpi.comnih.govnih.govresearchgate.net. Abnormal splicing events, which CLKs regulate, are known to play a role in the function and survival of neurons, and these aberrant events have been associated with conditions like AD and DS patsnap.com. Specifically, CLKs are involved in regulating the alternative splicing of microtubule-associated protein tau, and this is linked to tauopathies, including frontotemporal dementia and Parkinson's disease nih.govresearchgate.net. DYRK1A, a kinase closely related to CLKs, is thought to be implicated in AD and DS and is considered an appealing therapeutic target nih.govresearchgate.netfrontiersin.org. Leucettine 41, a CLK/DYRK inhibitor, has been shown to activate the autophagic mTOR/PI3K pathway, which may represent a therapeutic option for AD mdpi.comresearchgate.net. Studies in DS mouse models have shown that DYRK1A inhibitors can improve cognitive function frontiersin.org.
Link to Duchenne Muscular Dystrophy
CLK family kinases are also involved in alternative splicing and RNA processing in Duchenne muscular dystrophy (DMD) researchgate.netresearchgate.netplos.org. Pharmacological inhibition of CLK1 has been investigated pre-clinically in mice for DMD treatment. This inhibition resulted in enhanced skipping of a mutated exon (exon 31), leading to the production of functional exon 31 skipped dystrophin in cells derived from DMD patients mdpi.com. TG693 is another compound mentioned in the context of Duchenne muscular dystrophy research medchemexpress.com.
Involvement in Viral Replication Mechanisms (e.g., HIV, Influenza)
CLK kinases have been found to be relevant for the replication of various viruses, including HIV and Influenza huji.ac.ilnih.govresearchgate.netnih.govpatsnap.com. CLK1, in particular, has been shown to have an important role in the replication of influenza A virus huji.ac.ilnih.govresearchgate.netfrontiersin.org. Inhibition or knockdown of CLK1 has been demonstrated to reduce influenza A virus propagation researchgate.netfrontiersin.org. CLK1 was also found to influence adenoviral E1A gene replication and increase gag protein expression in HIV-1 infected HeLa cells huji.ac.il. Overexpression of CLK1 and CLK2 has been reported to have differing effects on HIV Gag protein production and replication, while a CLK inhibitor altered HIV pre-mRNA splicing and blocked virus production nih.govfrontiersin.org. This involvement suggests CLK1 as a potential cellular candidate for the development of host-directed antiviral therapy huji.ac.ilnih.gov.
Other Disease Relevance (e.g., Metabolic Regulation, Gaucher's Disease)
Beyond neurodegenerative disorders, DMD, and viral infections, CLK kinases are implicated in other diseases, including those related to metabolic regulation and Gaucher's disease researchgate.netnih.govacs.org. CLK2 has been identified as an insulin-regulated suppressor of hepatic gluconeogenesis and hepatic fatty acid oxidation and ketogenesis acs.org. While the search results mention Gaucher's disease in the context of CLK2 as a potential drug target acs.org, other results specifically discuss phosphatidylinositol 4-kinases (PI4Ks) in relation to Gaucher's disease and the trafficking of the enzyme β-glucocerebrosidase nih.gov. It is important to note that while CLKs are mentioned as potential targets in Gaucher's disease acs.org, the detailed mechanism or specific involvement is less elaborated upon compared to other conditions in the provided search results.
Rationale for CLK Kinases as Attractive Pharmacological Targets
The involvement of CLK kinases in critical cellular processes, particularly alternative splicing, and their dysregulation in numerous diseases provide a strong rationale for their exploration as attractive pharmacological targets mdpi.comresearchgate.netnih.gov. Aberrant kinase activity is known to play a significant role in the pathogenesis of many diseases, including cancer, neurodegenerative, cardiovascular, autoimmune, and inflammatory disorders mdpi.com.
CLKs regulate alternative splicing through the phosphorylation of SR proteins, which are essential for spliceosome assembly and function mdpi.comnih.govpatsnap.com. By inhibiting CLKs, small molecules can prevent the phosphorylation of SR proteins, leading to alterations in splicing patterns that can affect the production of proteins implicated in disease pathways patsnap.com. The potential therapeutic benefit of modulating alternative splicing via CLK inhibition has been demonstrated in various disease models mdpi.compatsnap.complos.org.
The development of selective CLK inhibitors is an active area of research mdpi.comdiscngine.comresearchgate.net. While targeting the highly conserved ATP-binding site can lead to selectivity issues, efforts are underway to develop novel inhibitors that overcome these challenges discngine.comresearchgate.net. The first CLK inhibitor, SM08502, has recently entered clinical trials for advanced solid tumors, highlighting the growing interest in targeting these kinases for therapeutic purposes mdpi.comnih.gov. The diverse roles of CLKs in various pathologies, from cancer to viral infections and neurodegenerative diseases, underscore their potential as a broad class of drug targets researchgate.netnih.govnih.gov.
user Thank you for the clarification. It seems there was a misunderstanding. I intended to request an article about CLK-IN-T3 , which is indeed the active CLK kinase inhibitor and chemical probe.
Please generate the English article focusing solely on CLK-IN-T3 , following the exact outline previously provided. Ensure all content is thorough, informative, and scientifically accurate, adhering strictly to the specified sections and subsections. Include data tables and detailed research findings where appropriate. Maintain a professional and authoritative tone.
Here is the outline again:
Clk-IN-T3: A Selective CLK Kinase Inhibitor as a Chemical Probe 2.1. Characterization of Clk-IN-T3 as a Potent and Selective CDC-like Kinase Inhibitor 2.2. Inhibitory Potency and Selectivity Profile of Clk-IN-T3 2.2.1. Inhibition Constants (IC50s) for CLK1, CLK2, CLK3 2.2.2. Comparative Selectivity Against Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRKs) 2.2.3. Broader Kinome Selectivity Assessment of Clk-IN-T3 2.3. Molecular and Cellular Mechanisms Mediated by Clk-IN-T3 2.3.1. Direct Impact on Phosphorylation of CLK-Targeted SR Proteins
Content Inclusions: Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.). All compound names mentioned in the article and their corresponding Pubchem cids are listed in a table at the end of the article.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H47N5O2 |
|---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
N-[6-(3,5-ditert-butylphenyl)imidazo[1,2-a]pyridin-2-yl]-4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C37H47N5O2/c1-35(2,3)29-20-27(21-30(22-29)36(4,5)6)26-12-15-32-38-31(24-42(32)23-26)39-33(43)25-10-13-28(14-11-25)37(7,8)34(44)41-18-16-40(9)17-19-41/h10-15,20-24H,16-19H2,1-9H3,(H,39,43) |
InChI Key |
BNTGVINQADRYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CN3C=C(N=C3C=C2)NC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)N5CCN(CC5)C)C(C)(C)C |
Origin of Product |
United States |
Clk in T3n: a Selective Clk Kinase Inhibitor As a Chemical Probe
Molecular and Cellular Mechanisms Mediated by Clk-IN-T3N
Modulation of CLK-Responsive Alternative Splicing Events
CDC-like kinases (CLKs) and serine-arginine protein kinases (SRPKs) are integral components of the splicing machinery, playing a crucial role in exon selection. plos.org CLKs phosphorylate SR proteins, which are essential for spliceosome assembly and function, thereby regulating pre-mRNA splicing. nih.govpatsnap.com Inhibition of CLKs prevents the phosphorylation of SR proteins, leading to alterations in splicing patterns. patsnap.com
Clk-IN-T3, for which this compound serves as a negative control, is a potent and selective pan-CLK inhibitor. tocris.com Studies using T3 (another name for CLK-IN-T3) have defined CLK-responsive alternative splicing events, with the majority showing a monotonic increase or decrease with increasing CLK inhibition. nih.gov This compound modulates CLK-responsive alternative splicing events in HCT116 colorectal cancer cells and 184-hTERT mammary epithelial cells. caymanchem.com The inhibition of CLKs by small molecules like T3 can lead to large-scale aberrant alternative splicing. plos.org
Alterations in Exon Recognition and Levels of Conjoined Gene Transcripts
CLKs facilitate exon recognition within the splicing machinery. embopress.org CLK inhibitors, such as T3, reduce exon recognition. nih.govcaymanchem.comnih.gov T3 also increases the levels of conjoined gene transcripts in HCT116 colorectal cancer cells and 184-hTERT mammary epithelial cells. caymanchem.com Research using T3 has revealed a dose-dependent transcription of conjoined genes. nih.govnih.gov This phenomenon is associated with motif enrichment in the last and second exons of upstream and downstream partner genes. nih.gov Further studies involving siRNA knockdown of CLK2-associated genes have also shown a significant increase in conjoined gene formation, supporting an unexpected role for CLKs in regulating conjoined gene formation, potentially through their involvement in 3'-end processing and associated splicing factors. nih.govnih.gov
Effects on Cellular Processes in Cancer Models
CLK inhibitors have shown potential as therapeutic agents in various diseases, including cancer, by modulating alternative splicing. patsnap.com Dysregulation of alternative splicing is a common characteristic in cancer, contributing to tumor growth, metastasis, and resistance to therapy. patsnap.com By altering the splicing landscape, CLK inhibitors can influence the expression and function of numerous proteins involved in disease pathways. patsnap.com
Induction of Cell Cycle Arrest (G2/M Boundary)
Cell cycle checkpoints are crucial control mechanisms ensuring proper progression through the cell cycle. wikipedia.org The G2/M checkpoint occurs between the G2 and M phases. wikipedia.org Progression through these checkpoints is largely regulated by the activation of cyclin-dependent kinases by cyclins. wikipedia.org
Clk-IN-T3 has been observed to result in mild cell cycle arrest at the G2/M boundary with a long duration (24 hours) when used at concentrations ranging from 0.1 to 10.0 μM for 24 hours. medchemexpress.com
Influence on Angiogenesis-Related Phenotypes (e.g., VEGFR2 expression, HUVEC sprouting and migration)
Angiogenesis, the formation of new blood vessels from existing ones, is a critical process in tumor growth and metastasis, ensuring the supply of oxygen and nutrients to growing tumors. irmsc.cominvitro.com.aufrontiersin.org This process involves the proliferation and migration of endothelial cells. irmsc.comfrontiersin.org Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2 are key signaling proteins that play a central role in angiogenesis and are often upregulated in human cancers. invitro.com.au Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used as a model to study angiogenesis. mdpi.com
T3 (CLK-IN-T3) has been shown to reduce the expression of VEGFR2 in human umbilical vein endothelial cells (HUVECs) at concentrations ranging from 300 to 1,000 nM. caymanchem.com Furthermore, T3 inhibits VEGF-induced sprouting in HUVEC spheroids at concentrations of 300 and 1,000 nM and inhibits HUVEC migration at concentrations of 500, 800, and 1,000 nM. caymanchem.com
Preclinical Research and Development Methodologies for Clk Inhibitors
In Vitro Assay Development and Optimization for CLK Inhibitor Evaluation
In vitro assays are fundamental in the early stages of drug discovery to determine the potency and mechanism of action of a compound. For CLK inhibitors, these assays are designed to measure direct interaction with the kinase and the subsequent effects on cellular pathways.
Biochemical Kinase Activity Assays for Inhibitor Potency Determination
Biochemical assays are essential for quantifying the direct inhibitory effect of a compound on its target kinase. These assays typically use purified, recombinant kinase enzymes and a substrate. The kinase activity is measured by the amount of substrate phosphorylation, often detected using methods like radiometric assays with ³²P-labeled ATP or luminescence-based assays that measure ADP production, such as the ADP-Glo™ Kinase Assay promega.com.
As the negative control for Clk-IN-T3, Clk-IN-T3N is expected to be inactive in these assays. In contrast, the active compound, Clk-IN-T3, has demonstrated high potency against several CLK isoforms. The half-maximal inhibitory concentration (IC50) values for Clk-IN-T3 against CLK1, CLK2, and CLK3 have been determined to be 0.67 nM, 15 nM, and 110 nM, respectively medchemexpress.com. It also shows activity against other kinases like DYRK1A and DYRK1B, with IC50 values of 260 nM and 230 nM, respectively medchemexpress.com.
| Target Kinase | Clk-IN-T3 IC50 (nM) | This compound Expected Activity |
|---|---|---|
| CLK1 | 0.67 | Inactive |
| CLK2 | 15 | Inactive |
| CLK3 | 110 | Inactive |
| DYRK1A | 260 | Inactive |
| DYRK1B | 230 | Inactive |
Cell-Based Functional Assays for Target Engagement and Pathway Modulation
Cell-based assays are critical for confirming that a compound can enter cells and engage its target in a physiological context, leading to modulation of downstream pathways.
CLKs are known to phosphorylate serine/arginine-rich (SR) proteins, which are key regulators of mRNA splicing nih.govnih.govnih.gov. A hallmark of CLK inhibition is the reduced phosphorylation of these SR proteins. This can be assessed using Western blotting with antibodies that detect the phosphorylated forms of SR proteins. Treatment of cells with a CLK inhibitor is expected to lead to a decrease in the phosphorylation of SR proteins researchgate.net.
As a negative control, this compound should not alter the phosphorylation status of SR proteins. In studies with the active inhibitor Clk-IN-T3, treatment of ARP1 and H929 multiple myeloma cells resulted in a detectable decrease in the phosphorylation of SR splicing factors (SRSFs) researchgate.net. Similarly, the CLK inhibitor T3 was shown to decrease the phosphorylation of CLK-targeted SR proteins medchemexpress.com.
To directly measure the impact of CLK inhibition on splicing activity, splicing reporter gene assays are employed. These reporters often consist of a fluorescent or luminescent protein whose expression is dependent on a specific splicing event, such as exon skipping or inclusion nih.govnih.govmdpi.com. Changes in the reporter signal indicate modulation of the splicing machinery.
This compound, being an inactive control, is not expected to cause any change in the activity of splicing reporters. The active compound, Clk-IN-T3, would be expected to induce changes in alternative splicing, reflecting its inhibitory effect on CLK-mediated SR protein phosphorylation nih.govnih.gov.
CLKs have been implicated in the regulation of the cell cycle nih.gov. The effect of CLK inhibitors on cell cycle progression can be analyzed by flow cytometry. Cells are treated with the compound, stained with a DNA-intercalating dye like propidium iodide (PI) or 7-aminoactinomycin D (7-AAD), and then analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) nih.govthermofisher.comnih.govbiocompare.com.
No significant changes in the cell cycle distribution are expected with this compound treatment. In contrast, the active inhibitor Clk-IN-T3 has been shown to cause a mild arrest at the G2/M boundary in HCT-116 cells after 24 hours of treatment medchemexpress.com. Similarly, in multiple myeloma cell lines ARP1 and H929, Clk-IN-T3 treatment led to an accumulation of cells in the G2/M phase researchgate.net.
A crucial downstream effect of inhibiting key cellular kinases is often a reduction in cell proliferation and viability, particularly in cancer cell lines where these pathways are dysregulated nih.govresearchgate.net. These effects are commonly measured using assays such as MTT, XTT, or Cell Counting Kit-8 (CCK-8), which assess metabolic activity, or by direct cell counting .
As a negative control, this compound should not impact cell proliferation or viability. The active inhibitor, Clk-IN-T3, has demonstrated anti-proliferative effects in multiple myeloma cell lines. The IC50 values for cell viability were determined to be 273 nM in ARP1 cells and 484 nM in H929 cells researchgate.net.
| Cell Line | Assay | Clk-IN-T3 IC50 (nM) | This compound Expected Effect |
|---|---|---|---|
| ARP1 | Cell Viability | 273 | No effect |
| H929 | Cell Viability | 484 | No effect |
Angiogenesis Assays Utilizing Endothelial Cell Models
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, and its inhibition is a key therapeutic strategy. In vitro angiogenesis assays using endothelial cell models are fundamental for evaluating the anti-angiogenic potential of kinase inhibitors. nih.govmerckmillipore.comsigmaaldrich.com These assays typically involve culturing endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), on a basement membrane extract, which induces them to form capillary-like tubular structures. sigmaaldrich.com The extent of tube formation can be quantified to measure the pro- or anti-angiogenic effects of a test compound. mdpi.com
The active CLK inhibitor, Clk-IN-T3 (also known as T3-CLK), has been demonstrated to possess anti-angiogenic properties in these models. caymanchem.com Research shows that T3-CLK reduces the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in HUVECs. caymanchem.com Furthermore, it effectively inhibits VEGF-induced sprouting in HUVEC spheroids and blocks HUVEC migration at nanomolar concentrations. caymanchem.com
In this context, this compound is used as an essential negative control. medchemexpress.commedchemexpress.com By testing it in parallel with Clk-IN-T3, researchers can confirm that the observed inhibition of tube formation, cell migration, and VEGFR2 expression is a specific consequence of CLK kinase inhibition by Clk-IN-T3, rather than a result of non-specific compound activity or cytotoxicity.
| Assay | Cell Model | Observed Effect of Clk-IN-T3 | Concentration Range |
|---|---|---|---|
| VEGFR2 Expression | HUVECs | Reduction in expression | 300 - 1,000 nM |
| VEGF-Induced Sprouting | HUVEC Spheroids | Inhibition of sprouting | 300 and 1,000 nM |
| Cell Migration | HUVECs | Inhibition of migration | 500 - 1,000 nM |
Kinome-Wide Profiling for Off-Target Activity Identification
A crucial step in the development of any kinase inhibitor is to determine its selectivity. mdpi.com Since kinases share structural similarities in their ATP-binding pockets, an inhibitor designed for one kinase may inadvertently inhibit others, leading to off-target effects. Kinome-wide profiling is a technique used to assess the selectivity of an inhibitor by screening it against a large panel of hundreds of human kinases. researchgate.netnih.gov
The active probe, Clk-IN-T3, has been shown to be a potent and selective pan-CLK inhibitor. caymanchem.com It demonstrates high potency against CLK1, CLK2, and CLK3. medchemexpress.comcenmed.com Its selectivity was established by profiling it against a broad panel of other kinases, where it showed significantly lower potency for closely related kinases such as dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B. caymanchem.comcenmed.com This high degree of selectivity is a desirable characteristic for a chemical probe, as it ensures that its biological effects can be confidently attributed to the inhibition of the intended CLK targets.
This selectivity profiling is fundamental to the validation of a chemical probe pair like Clk-IN-T3 and its negative control, this compound. The high selectivity of the active compound, confirmed through kinome scanning, provides the necessary foundation for using the inactive control to dissect on-target versus off-target effects in subsequent biological experiments. nih.gov
| Kinase Target | IC₅₀ (nM) |
|---|---|
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
Structural Biology and Computational Approaches in CLK Inhibitor Design
X-ray Crystallography for CLK-Ligand Complex Structure Elucidation
X-ray crystallography is a powerful and essential technique in drug discovery for determining the three-dimensional atomic structure of a protein-ligand complex. nih.govwikipedia.org By crystallizing a target protein, such as a CLK kinase, in complex with an inhibitor, researchers can visualize the precise binding mode of the inhibitor within the protein's active site. nih.govspringernature.com
This structural information is invaluable for understanding the molecular basis of inhibitor potency and selectivity. frontiersin.org It reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the ATP-binding pocket. nih.gov For CLK inhibitors, crystallographic data can explain why a compound is selective for CLKs over other closely related kinases like DYRKs, guiding the rational, structure-based design of new analogues with improved properties. mdpi.com
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Complementing experimental methods like crystallography, computational approaches such as molecular docking and molecular dynamics (MD) simulations are widely used to predict and analyze how inhibitors bind to their target kinases. nih.govmdpi.com
Molecular Docking predicts the preferred orientation of an inhibitor when bound to a protein target. nih.gov This method computationally "docks" a ligand into the 3D structure of the kinase's active site, scoring different poses to identify the most likely binding mode. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations provide insights into the stability of the protein-ligand complex over time. mdpi.com By simulating the motions of atoms, MD can assess the flexibility of the complex and the durability of the interactions predicted by docking, offering a more dynamic view of the binding event. pharmacophorejournal.com
These computational tools are instrumental in the design and optimization of CLK inhibitors, helping to rationalize observed structure-activity relationships and prioritize the synthesis of new compounds. nih.gov
Structure-Based Virtual Screening for Novel Scaffolds
Structure-based virtual screening is a computational technique used to identify novel chemical starting points, or "scaffolds," for drug discovery. nih.gov This approach utilizes the known 3D crystal structure of a target protein, like a CLK kinase, to screen vast digital libraries of compounds for molecules that are predicted to bind to the active site. nih.gov
This method has been successfully applied to discover novel classes of CLK inhibitors. For instance, a fragment-linking based virtual screening campaign led to the identification of a novel 2,4-substituted 1,3-thiazole scaffold for CLK1 inhibitors. nih.gov In another study, a screening workflow identified benzobisthiazoles as a novel and previously unreported chemical scaffold for CLK family inhibitors. figshare.comacs.org Virtual screening accelerates the early stages of drug discovery by efficiently filtering large chemical spaces to find promising hits for further experimental validation.
Structure-Activity Relationship (SAR) Studies for CLK Inhibitors
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically exploring how modifications to a compound's chemical structure affect its biological activity. oncodesign-services.com By synthesizing and testing a series of related analogues, researchers can identify the key chemical moieties (the pharmacophore) responsible for a molecule's potency and selectivity. mdpi.comrsc.org
SAR studies are guided by the structural and computational methods described above. For example, after identifying a lead compound, chemists will make targeted modifications to different parts of the molecule. nih.gov The resulting analogues are then tested in kinase assays to measure their inhibitory activity. This iterative process of design, synthesis, and testing helps to build a comprehensive understanding of the SAR. researchgate.net
The existence of a potent, selective inhibitor like Clk-IN-T3 and its structurally similar but inactive negative control, this compound, is a direct outcome of SAR exploration. medchemexpress.com The specific chemical change that differentiates this compound from Clk-IN-T3 is responsible for abolishing its activity. This relationship is critical, as it precisely defines a structural feature essential for CLK inhibition and validates the use of this compound as a rigorous control for on-target biological effects. medchemexpress.com
Identification of Key Pharmacophoric Features for Potency and Selectivity
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For CLK inhibitors, these models are crucial for identifying new chemical scaffolds and optimizing existing ones. Ligand-based pharmacophore approaches are commonly employed, where a model is generated from a set of known active inhibitors. niscpr.res.in
Key pharmacophoric features for potent CLK inhibitors often include:
Hydrogen Bond Donors and Acceptors: These are critical for interaction with the hinge region of the kinase's ATP-binding pocket.
Aromatic/Hydrophobic Regions: These features contribute to binding affinity through interactions with hydrophobic residues within the active site.
Positive/Negative Ionizable Features: These can form salt bridges or other electrostatic interactions with charged residues in the binding pocket.
In the context of this compound, which serves as a negative control for the potent CLK inhibitor Clk-IN-T3, a comparison of their structures reveals the importance of specific pharmacophoric features. While both molecules share a common scaffold, subtle structural differences in this compound likely disrupt the optimal arrangement of these key features, leading to its lack of inhibitory activity. The development of pharmacophore models for active CLK inhibitors helps to rationalize why molecules like this compound are inactive and guides the design of more potent and selective compounds. nih.govnih.govnih.govresearchgate.netacs.orgnih.govrsc.org
Exploration of Chemical Modifications and their Impact on Biological Activity
The systematic chemical modification of a lead compound is a cornerstone of medicinal chemistry, aimed at improving its potency, selectivity, and pharmacokinetic properties. For CLK inhibitors, this process often involves modifying various parts of the chemical scaffold.
For instance, in the development of quinazoline-based CLK inhibitors, modifications to the 2-anilino portion of the scaffold have been shown to significantly impact activity. The addition of electron-withdrawing groups, such as chlorine atoms, can enhance potency. mdpi.com Conversely, the removal of such substituents can lead to a dramatic decrease in activity, highlighting the sensitivity of the kinase to the electronic properties of the inhibitor. mdpi.com
While specific studies on the chemical modification of this compound are not prevalent due to its designed inactivity, its relationship with the active inhibitor Clk-IN-T3 provides valuable structure-activity relationship (SAR) insights. The structural differences between the two compounds, which result in the loss of activity for this compound, underscore the critical nature of specific substitutions for effective CLK inhibition. These findings are instrumental in guiding the synthetic efforts towards more effective CLK inhibitors.
Insights from Analogues and Derivatives of this compound and Related CLK Inhibitors (e.g., Leucettines, DB18, Benzobisthiazoles)
The study of analogues and derivatives of various classes of CLK inhibitors provides a broader understanding of the structural requirements for potent and selective inhibition.
Leucettines: This class of marine-derived natural product analogues has been developed into potent inhibitors of both DYRK and CLK kinases. nih.govedelris.comacs.orgacs.orgnih.gov Structure-activity relationship studies on Leucettines have revealed that modifications to the 2-aminoimidazolin-4-one core can modulate their potency and selectivity. acs.orgacs.org The co-crystallization of Leucettine L41 with CLK3 has provided detailed insights into its binding mode within the ATP-binding pocket, guiding the design of next-generation inhibitors. nih.gov
DB18: This potent and selective inhibitor of CLK1, CLK2, and CLK4 is based on a 2-anilino quinazoline scaffold. mdpi.comnih.govmedchemexpress.com Extensive SAR studies on DB18 have demonstrated that while the 2-anilino quinazoline core is crucial for anchoring the molecule in the ATP binding site, modifications to other parts of the scaffold can be tolerated and can even enhance potency. mdpi.com For example, the derivative 12g showed a significant increase in potency for CLK1. mdpi.comnih.govresearchgate.net A kinome scan of DB18 confirmed its high selectivity for CLK kinases. mdpi.comnih.gov
Benzobisthiazoles: This novel chemical scaffold has been identified as a potent inhibitor of CLK family members. nih.govacs.orgfigshare.comacs.orgfigshare.com These compounds have shown strong inhibitory activity against CLK2 and the related kinase DYRK1A. nih.govacs.org The identification of this new scaffold opens up new avenues for the development of CLK inhibitors with potentially different selectivity profiles compared to existing chemotypes. nih.govacs.orgfigshare.comfigshare.com
The collective findings from these diverse chemical classes provide a rich dataset for understanding the key structural determinants of CLK inhibition. This knowledge is invaluable for interpreting the inactivity of compounds like this compound and for the rational design of new and improved CLK inhibitors.
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For CLK inhibitors, 3D-QSAR models have been developed to understand the structural requirements for potent inhibition. nih.govacs.orgnih.gov
These models use molecular fields to represent the steric and electrostatic properties of the inhibitors. By aligning a series of active compounds, a 3D-QSAR model can be generated that predicts the activity of new, untested molecules. The contour maps generated from these models provide a visual representation of the regions where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity. nih.govacs.org
For example, a 3D-QSAR study on 6-arylquinazolin-4-amine analogs as CLK4 inhibitors identified that hydrophobic groups at specific positions could enhance inhibitory activity. acs.org These models, in conjunction with pharmacophore modeling and molecular docking, are powerful tools for the virtual screening of compound libraries to identify new CLK inhibitor candidates and for guiding the optimization of lead compounds. nih.govnih.gov While a specific QSAR model for this compound is not available, the principles derived from QSAR studies on active CLK inhibitors can explain why its structural features render it inactive.
Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment in Preclinical Context
The evaluation of a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is a critical step in preclinical development.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are essential for understanding how a potential drug will behave in a living system. nih.govresearchgate.netbiosolveit.decambridgemedchemconsulting.com These studies encompass a range of in vitro and in vivo assays to assess properties such as:
Absorption: How well the compound is absorbed into the bloodstream.
Distribution: Where the compound travels in the body.
Metabolism: How the compound is broken down by the body.
Excretion: How the compound is eliminated from the body.
For kinase inhibitors, favorable ADME properties are crucial for achieving therapeutic efficacy. nih.govresearchgate.net While specific ADME data for this compound is not publicly available, as a preclinical tool compound, it would typically undergo a battery of in vitro ADME assays to characterize its properties.
In vitro metabolic stability assays are a key component of early ADME profiling. These assays assess how quickly a compound is metabolized by liver microsomes or other metabolic systems. A compound with high metabolic stability is likely to have a longer half-life in the body.
For CLK inhibitors, achieving good metabolic stability is important for maintaining therapeutic concentrations. For example, studies on 5-methoxybenzothiophene hydrazides as CLK1 inhibitors have shown that chemical modifications can significantly improve metabolic half-life. While specific data for this compound is not available, the general methodology for assessing the metabolic stability of CLK inhibitors involves incubating the compound with liver microsomes and measuring its disappearance over time.
Below is a hypothetical data table illustrating the kind of data that would be generated from an in vitro metabolic stability assay for a series of CLK inhibitors.
| Compound | Half-life (min) in Human Liver Microsomes | Intrinsic Clearance (μL/min/mg protein) |
| Inhibitor A | 65 | 10.7 |
| Inhibitor B | 15 | 46.2 |
| This compound (Hypothetical) | >120 | <5.8 |
| Inhibitor C | 30 | 23.1 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
A high half-life and low intrinsic clearance would suggest good metabolic stability. Such data is critical for selecting compounds with favorable pharmacokinetic profiles for further development.
Plasma Protein Binding and Tissue Distribution Analysis
Tissue distribution studies are conducted to understand how a compound spreads throughout and accumulates in various organs and tissues after administration. These studies are essential for confirming that the drug reaches its intended therapeutic target and for identifying potential sites of toxicity due to high accumulation pharmacologydiscoveryservices.comdovepress.com. The volume of distribution (Vd) is a key parameter derived from these studies, indicating the extent of a drug's distribution in the body's tissues versus the plasma pharmacologydiscoveryservices.com. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to quantify the drug concentration in plasma and homogenized tissue samples at various time points post-administration pharmacologydiscoveryservices.commdpi.com.
Table 1: Key Parameters in Plasma Protein Binding and Tissue Distribution Studies
| Parameter | Description | Significance |
|---|---|---|
| Percent Bound (%) | The fraction of the drug that is bound to plasma proteins. | Influences the amount of free drug available for pharmacological effect and clearance. |
| Unbound Fraction (fu) | The fraction of the drug that is not bound to plasma proteins. | Represents the active portion of the drug that can interact with targets and be metabolized. |
| Volume of Distribution (Vd) | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. | A large Vd indicates extensive tissue distribution and accumulation, while a small Vd suggests the drug is largely confined to the bloodstream. |
| Tissue-to-Plasma Concentration Ratio (Kp) | The ratio of the concentration of a drug in a specific tissue to its concentration in plasma at steady state. | Indicates the relative affinity of the drug for a particular tissue compared to the plasma. |
Metabolite Identification and Characterization
The characterization of metabolites is typically performed using in vitro systems, such as liver microsomes, hepatocytes, or other subcellular fractions, which contain the primary drug-metabolizing enzymes (e.g., cytochrome P450s). High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the primary analytical technique used for this purpose nih.gov. This method allows for the separation and structural elucidation of various metabolites produced from the parent drug acs.orgnih.gov. By comparing the metabolic profiles across different species (e.g., rat, dog, human), researchers can identify potential differences in metabolism that may affect the translation of preclinical data to human clinical trials.
Table 2: Common Phase I and Phase II Metabolic Reactions
| Reaction Phase | Type of Reaction | Description |
|---|---|---|
| Phase I | Oxidation | Addition of oxygen or removal of hydrogen. Often mediated by Cytochrome P450 (CYP) enzymes. |
| Reduction | Addition of hydrogen or removal of oxygen. | |
| Hydrolysis | Cleavage of a molecule by the addition of water. | |
| Phase II | Glucuronidation | Conjugation with glucuronic acid, increasing water solubility for excretion. |
| Sulfation | Conjugation with a sulfo group. | |
| Acetylation | Addition of an acetyl group. | |
| Amino Acid Conjugation | Conjugation with amino acids like glycine or glutamine. |
Evaluation of Drug-Drug Interaction Potential
Evaluating the potential for drug-drug interactions (DDIs) is a critical safety assessment in drug development. DDIs can occur when one drug alters the absorption, distribution, metabolism, or excretion of another, potentially leading to adverse effects or reduced efficacy. A significant portion of DDIs involves the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs researchgate.net.
In vitro assays are the first step in assessing DDI risk. These typically involve incubating the test compound with human liver microsomes, which contain a rich complement of CYP enzymes. The ability of the compound to inhibit the activity of major CYP isoforms (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is measured researchgate.net. If a compound shows significant inhibition in these assays, further studies are conducted to determine the mechanism and clinical relevance of the potential interaction. This early screening helps to identify liabilities that may complicate clinical development.
Advanced Preclinical Models for CLK Inhibitor Research
The development of predictive and physiologically relevant preclinical models is essential for evaluating the therapeutic potential of novel agents like CLK inhibitors. Moving beyond traditional two-dimensional (2D) cell cultures, advanced models are increasingly being adopted to better replicate the complexity of human tissues and diseases.
Utilization of 3D In Vitro Cell Culture Models (e.g., Spheroids, Organoids)
Three-dimensional (3D) cell culture models are revolutionizing in vitro drug screening by more accurately mimicking the microenvironment of native tissues nih.gov. Unlike 2D monolayers, 3D models such as spheroids and organoids feature complex cell-to-cell and cell-to-matrix interactions, as well as nutrient and oxygen gradients, which are characteristic of in vivo tumors nuscimagazine.commdpi.com.
Spheroids are self-assembled, spherical aggregates of cells that can be generated from cancer cell lines or patient-derived cells nuscimagazine.com. They are valuable for assessing drug penetration and efficacy in a model that reflects the avascular regions of a tumor.
Organoids are more complex 3D structures, often derived from stem cells or patient tissues, that self-organize to recapitulate the architecture and function of a specific organ mdpi.com. For CLK inhibitor research in oncology, tumor organoids can serve as "patient avatars" to test for drug sensitivity and predict clinical response with higher fidelity than traditional models.
The use of these 3D systems allows for more reliable preclinical evaluation of CLK inhibitors, helping to bridge the gap between in vitro findings and clinical outcomes nih.govnih.gov.
Role of Ex Vivo Tissue Models in Compound Evaluation
Ex vivo tissue models offer a powerful platform for compound evaluation by using intact, living tissue from human or animal sources. These models maintain the native cellular architecture and physiological environment, providing a unique opportunity to study a drug's effects on complex biological processes within a functional tissue context youtube.com. For instance, fresh tumor biopsies can be cultured ex vivo and treated with CLK inhibitors to assess anti-cancer activity and biomarker modulation in a patient-specific manner. These models are instrumental in predicting drug efficacy and safety margins, helping to select appropriate doses for first-in-human studies and identify patient populations most likely to respond to treatment youtube.com.
Application of In Vivo Hollow Fiber Models for Bridging In Vitro and In Vivo Data
The in vivo hollow fiber model serves as a critical intermediate step between in vitro cell-based assays and more complex in vivo xenograft studies reactionbiology.com. This assay involves encapsulating cancer cells within semipermeable, biocompatible hollow fibers, which are then implanted into mice, typically both intraperitoneally and subcutaneously nih.govkoreamed.org.
The porous nature of the fibers allows for the free exchange of nutrients, waste products, and small molecules like the investigational drug, while confining the cancer cells and protecting them from the host's immune system reactionbiology.com. After a set treatment period, the fibers are retrieved, and the effect of the compound on cell viability is quantified koreamed.org. This model offers several advantages:
Predictive Value : The model provides an early indication of a drug's in vivo efficacy, as it accounts for the physiological barriers of a living system. Data from the hollow fiber model has shown good correlation with outcomes in subsequent xenograft models reactionbiology.comnih.gov.
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration : The assay can be performed early in the drug discovery process and allows for the simultaneous evaluation of pharmacokinetic and pharmacodynamic parameters reactionbiology.com.
By providing a rapid in vivo readout of a compound's anti-cancer activity, the hollow fiber model effectively bridges the gap between in vitro potency and in vivo efficacy, enabling more informed decisions for advancing promising CLK inhibitors into further preclinical development.
Table 3: Comparison of Advanced Preclinical Models
| Model Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| 3D Spheroids/Organoids | Recapitulate 3D tissue architecture, cell-cell interactions, and physiological gradients. | High-throughput capability; better prediction of in vivo response compared to 2D cultures; suitable for patient-derived cells. | Lack of vascularization and immune components; can be complex and costly to maintain. |
| Ex Vivo Tissue Models | Use of intact, viable tissue slices or biopsies. | Preserves native tissue architecture and cellular heterogeneity; high physiological relevance. | Limited tissue viability and lifespan; low throughput; ethical and logistical challenges in obtaining human tissue. |
| In Vivo Hollow Fiber Model | Encapsulated cells implanted in a host animal. | Bridges in vitro and in vivo studies; cost-effective; allows for early PK/PD assessment; reduces animal usage. | Lacks tumor microenvironment components like stroma and vasculature; immune system interaction is prevented reactionbiology.com. |
Therapeutic Potential and Future Directions for Clk Inhibition Strategies
CLK Inhibition as a Targeted Therapeutic Strategy in Cancer
Aberrant pre-mRNA splicing is a recognized hallmark of cancer, contributing to tumorigenesis, progression, metastasis, and therapeutic resistance patsnap.comnih.govoncotarget.comashpublications.org. Cancer cells often exhibit altered splicing patterns that favor the production of protein isoforms promoting proliferation, survival, and invasiveness patsnap.complos.orgoncotarget.com. Targeting the splicing machinery, particularly through the inhibition of CLKs, presents a compelling strategy to selectively impact cancer cells by restoring normal splicing or inducing pro-apoptotic splice variants patsnap.complos.orgoncotarget.comnih.gov. Preclinical studies with various CLK inhibitors have demonstrated their ability to reduce cancer cell growth and induce apoptosis, providing a strong rationale for their development as anticancer agents patsnap.complos.orgoncotarget.com.
Exploiting Aberrant Splicing as a Vulnerability in Tumors
CLK inhibitors exert their anti-tumor effects primarily by modulating pre-mRNA splicing. By targeting the ATP-binding pocket of CLK enzymes, these inhibitors prevent the phosphorylation of SR proteins, which is critical for spliceosome assembly and function patsnap.com. This inhibition leads to widespread alterations in splicing patterns, notably the induction of skipped exons plos.orgembopress.org. These splicing changes can result in the production of truncated or non-functional protein isoforms, including those involved in growth and survival pathways, ultimately leading to protein depletion and inhibition of cancer cell growth plos.org. Studies have shown that CLK inhibitors can alter the splicing of key cancer-associated genes such as RPS6KB1 (S6K), EGFR, EIF3D, and PARP, contributing to observed cellular effects like growth suppression and apoptosis induction plos.org.
Clk-IN-T3 has been shown to decrease the phosphorylation of CLK-targeted SR proteins, leading to alterations in splicing patterns medchemexpress.comxcessbio.com. It is described as inducing primarily skipped exon types of splicing changes chordiatherapeutics.com. This mechanism aligns with the broader understanding of how CLK inhibitors exploit the splicing dependency of cancer cells.
Combination Therapy Strategies and Synthetic Lethality Approaches
Combining CLK inhibitors with other therapeutic agents holds potential for enhanced anti-tumor activity and overcoming resistance mechanisms. Research has explored combination strategies, including the synergistic induction of apoptosis in cancer cells when CLK inhibitors are combined with Bcl-xL/Bcl-2 inhibitors oncotarget.comnih.gov. This synergy is thought to arise from the CLK inhibitor-mediated modulation of splicing and expression of anti-apoptotic proteins nih.gov.
Synthetic lethality approaches, where the inhibition of two or more genes or pathways is lethal to the cancer cell while the inhibition of either alone is not, are also being investigated in the context of CLK inhibition. MYC-driven cancers, which exhibit altered pre-mRNA splicing, have been identified as potentially vulnerable to CLK inhibitors, with studies demonstrating synergistic cell death upon MYC activation and treatment with CLK inhibitors like T-025 (which has shown similar effects to T3/Clk-IN-T3) nih.govmdpi.comembopress.orgresearchgate.net. This suggests that targeting CLKs could be particularly effective in cancers with MYC pathway alterations. Furthermore, a synthetic lethal relationship has been observed between CLK2 inhibition and a compromised G1-S checkpoint in breast cancer cell lines, highlighting potential patient stratification strategies for specific CLK inhibitors like CC-671 aacrjournals.orgaacrjournals.org. The finding that Clk-IN-T3 (referred to as T3) synergistically induces apoptosis in cancer cells when combined with a Bcl-xL/Bcl-2 inhibitor underscores its potential in rational combination therapy strategies nih.gov.
Focus on Specific Cancer Subtypes Exhibiting CLK Dependency
Certain cancer subtypes may exhibit increased dependency on CLK activity due to specific alterations in splicing or related pathways. CLK1 and CLK2 are reported to be upregulated in various cancers, including breast, colorectal, prostate, and glioblastoma, suggesting their potential as therapeutic targets in these malignancies oncotarget.com. MYC-driven cancers, as mentioned, appear particularly sensitive to CLK inhibition nih.govmdpi.comembopress.orgresearchgate.net. Preclinical studies have demonstrated the anti-tumor efficacy of CLK inhibitors in specific models, such as T-025 in MYC-driven breast cancer oncotarget.comembopress.org. Triple-negative breast cancer (TNBC) has also been explored as a potential target for CLK2 inhibition aacrjournals.orgaacrjournals.org. More recently, CLK1 has been identified as a novel therapeutic target in gastric cancer, with CLK1 inhibition showing decreased cell viability, proliferation, invasion, and migration in gastric cancer cell lines researchgate.net. While research on Clk-IN-T3's efficacy across a wide range of specific cancer subtypes is ongoing, its potent inhibition of CLK1, CLK2, and CLK3 suggests potential applicability in various cancers where these kinases play a significant role medchemexpress.comxcessbio.comglpbio.com.
Table 1: In Vitro Kinase Inhibition Profile of Clk-IN-T3
| Kinase | IC₅₀ (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
Data compiled from sources medchemexpress.comxcessbio.comglpbio.com.
Emerging Therapeutic Applications of CLK Inhibitors in Neurodegenerative Diseases
Beyond oncology, CLK inhibitors are being explored for their potential in treating neurodegenerative diseases. Aberrant alternative splicing also plays a crucial role in the function and survival of neurons, and abnormal splicing events have been linked to conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) patsnap.compatsnap.com. CLK inhibitors have the potential to correct these aberrant splicing events, aiming to restore normal protein function and potentially slow disease progression patsnap.compatsnap.com. For instance, in models of Alzheimer's disease, CLK inhibitors have been shown to reduce the production of pathogenic amyloid-beta peptides by altering the splicing of amyloid precursor protein (APP) transcripts patsnap.com. CLK-1 (also known as COQ7), a mitochondrial enzyme, has been linked to aging, and its reduction in activity has been shown to slow aging in model organisms nih.gov. The anti-neurodegeneration drug clioquinol (B1669181) has been found to inhibit mammalian CLK-1 activity, suggesting a potential mechanism for its beneficial effects in neurodegenerative disease models nih.gov. While specific research on Clk-IN-T3 in neurodegenerative diseases is less documented in the provided sources, the general principle of targeting CLKs to address splicing defects and related pathways in these conditions highlights a significant area for future investigation for potent CLK inhibitors like Clk-IN-T3.
Other Potential Therapeutic Areas for CLK Inhibition
The broad involvement of CLK-mediated splicing in various cellular processes suggests potential therapeutic applications for CLK inhibitors in areas beyond cancer and neurodegenerative diseases. These include splicing-related genetic disorders such as spinal muscular atrophy (SMA) and certain types of muscular dystrophy, where modulating splicing could help produce functional protein isoforms patsnap.comnih.gov. CLK inhibitors are also being investigated for their anti-inflammatory and antiviral properties patsnap.comnih.govpatsnap.comacs.org. For example, CLK inhibition has shown effects against influenza virus replication and HIV-1 production by modulating viral RNA splicing nih.govnih.govresearchgate.net. Furthermore, CLK2 has been implicated in the regulation of hepatic gluconeogenesis, suggesting a potential role for CLK inhibitors in metabolic disorders like diabetes nih.govacs.org. The diverse roles of CLKs underscore the wide-ranging potential therapeutic applications for inhibitors such as Clk-IN-T3.
Development of Next-Generation CLK Inhibitors and Chemical Probes
The development of potent, selective, and stable CLK inhibitors remains an active area of research mdpi.commdpi.com. A key challenge lies in achieving selectivity among the four CLK isoforms and distinguishing CLK inhibition from the inhibition of closely related kinases like the DYRK family, which share structural similarities mdpi.compatsnap.comresearchgate.netmdpi.com. The development of next-generation inhibitors focuses on improving potency, selectivity, pharmacokinetic properties, and reducing off-target effects mdpi.comacs.org.
Clk-IN-T3 is characterized as a high potent, selective, and stable CLK inhibitor, showing significantly lower IC₅₀ values for CLK1, CLK2, and CLK3 compared to DYRK1A and DYRK1B medchemexpress.comxcessbio.comglpbio.com. This profile positions Clk-IN-T3 as a valuable tool for studying CLK biology and as a promising lead compound for further development. The ongoing research into the structure-activity relationships of CLK inhibitors, exemplified by studies on compounds like DB18, aims to identify molecules with improved selectivity profiles mdpi.com.
The development of highly selective chemical probes is crucial for further unraveling the specific biological roles of individual CLK isoforms and validating their therapeutic potential mdpi.com. As more selective inhibitors and probes are developed, a deeper understanding of CLK biology in different disease contexts will emerge, paving the way for the development of more targeted and effective therapies. Compounds like SM08502 and CX-4945 are already in clinical trials for various cancers, highlighting the progress in translating CLK inhibition research into potential clinical applications nih.govresearchgate.netfrontiersin.org. The continued development and study of potent and selective inhibitors like Clk-IN-T3 are essential steps in this process.
Strategies for Enhancing Isoform Selectivity
A significant challenge in developing CLK inhibitors is achieving selectivity among the four CLK isoforms (CLK1, CLK2, CLK3, and CLK4) and distinguishing them from closely related kinases, particularly the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). Many early CLK inhibitors exhibited activity against multiple CLK isoforms (pan-CLK inhibitors) or also inhibited DYRKs, which could lead to unwanted off-target effects.
Strategies to enhance isoform selectivity involve detailed structural analysis of the ATP-binding pockets of different CLK isoforms and related kinases to identify key differences that can be exploited for selective binding. Structure-based drug design plays a crucial role in this process, allowing for the rational design of compounds with chemical features that favor binding to a specific isoform. For instance, studies have identified structural elements within novel scaffolds, such as benzobisthiazoles, that influence selectivity between CLK2 and CLK3.
While some inhibitors like CLK-IN-T3 show potent activity against CLK1, CLK2, and CLK3 with lower potency against DYRKs, achieving high selectivity for a single CLK isoform over all others and related kinases remains an active area of research. nih.govcaymanchem.com The development of highly selective inhibitors is considered important for dissecting the specific biological roles of individual CLK isoforms and potentially reducing off-target toxicities in a therapeutic setting. fluoroprobe.com
Table 1 illustrates the in vitro inhibitory activity (IC₅₀ values) of CLK-IN-T3 against various CLK isoforms and related kinases, demonstrating its profile as a potent pan-CLK1-3 inhibitor with some selectivity over DYRK1A and DYRK1B. nih.gov
| Compound | CLK1 (nM) | CLK2 (nM) | CLK3 (nM) | CLK4 (nM) | DYRK1A (nM) | DYRK1B (nM) |
| CLK-IN-T3 | 0.67 | 15 | 110 | N/D | 260 | 230 |
N/D: No data found in the provided search results for CLK4 inhibition by CLK-IN-T3.
Design of Compounds with Improved Pharmacokinetic Profiles
Optimizing the pharmacokinetic (PK) profile of CLK inhibitors is essential for their successful translation into therapeutic agents. Desirable PK properties include good absorption, distribution, metabolism, and excretion characteristics, as well as appropriate half-life and bioavailability.
The design process for improving PK profiles involves modifying the chemical structure of lead compounds to enhance properties such as solubility, permeability, metabolic stability, and plasma protein binding. Computational methods and in vitro assays are often used in early-stage development to predict and evaluate these properties.
Recent research highlights the development of orally available CLK inhibitors, such as CTX-712, which has progressed to clinical trials. nih.gov Preclinical studies evaluating novel CLK inhibitors also include assessments of their pharmacokinetic properties to ensure they possess suitable drug-like characteristics for in vivo efficacy. The goal is to achieve systemic exposure levels that are sufficient to inhibit CLK targets in relevant tissues without causing excessive off-target effects.
Exploration of Novel Chemical Scaffolds and Inhibitory Mechanisms
The discovery of CLK inhibitors has involved the exploration of diverse chemical spaces, leading to the identification of novel chemical scaffolds beyond earlier benzothiazole-based compounds. Examples of novel scaffolds reported to exhibit CLK inhibitory activity include benzobisthiazoles, pyrrolopyrimidines, and pyrazolo[4,3-f]quinolines.
These novel compounds typically exert their inhibitory effect by binding to the ATP-binding site of the CLK kinase domain, thereby preventing ATP from binding and blocking the phosphorylation of downstream substrates, primarily SR proteins. nih.govfluoroprobe.com By inhibiting SR protein phosphorylation, CLK inhibitors modulate alternative splicing, leading to changes in the expression of various protein isoforms. nih.govfluoroprobe.com
Research also explores potential allosteric inhibition mechanisms, although ATP-competitive inhibition is the most common mode of action for currently reported CLK inhibitors. The identification of novel scaffolds and a deeper understanding of their interactions with CLK enzymes provide a basis for designing more potent, selective, and pharmacokinetically favorable inhibitors.
Translational Research Perspectives and Future Challenges in CLK Inhibitor Development
Translational research for CLK inhibitors aims to move promising preclinical findings into clinical applications for various diseases. CLK inhibitors are being investigated for their potential in treating cancers by modulating splicing of genes involved in tumor growth and survival. nih.govfluoroprobe.com Their roles in neurodegenerative diseases, viral infections (such as influenza and HIV), and other conditions linked to aberrant splicing are also under investigation.
Several CLK inhibitors have entered preclinical or clinical development, including SM08502 (Cirtuvivint) and CTX-712, demonstrating initial proof-of-concept in clinical trials for certain malignancies. nih.gov
Despite the promising potential, several challenges remain in the development of CLK inhibitors. These include:
Achieving sufficient selectivity: Ensuring inhibitors selectively target specific CLK isoforms or CLKs over other kinases to minimize off-target effects and potential toxicities. fluoroprobe.com
Identifying predictive biomarkers: Determining which patients are most likely to respond to CLK inhibitor therapy based on the underlying molecular characteristics of their disease, such as specific splicing alterations or CLK isoform expression levels.
Understanding the complexity of splicing dysregulation: The intricate nature of alternative splicing and its widespread impact on gene expression requires a thorough understanding of how CLK inhibition affects the cellular proteome and transcriptome in different disease contexts.
Potential for resistance mechanisms: As with other targeted therapies, the development of resistance mechanisms to CLK inhibitors in disease settings is a potential challenge that needs to be addressed.
Balancing efficacy and safety: Designing inhibitors that are potent enough to achieve therapeutic effects while maintaining an acceptable safety profile.
Future research will focus on developing more specific CLK inhibitors, identifying reliable biomarkers for patient stratification, further elucidating the precise roles of individual CLK isoforms in disease pathogenesis, and exploring combination therapies to enhance efficacy and overcome potential resistance. The continued use of well-characterized chemical probes and controls, such as CLK-IN-T3 and its negative control Clk-IN-T3N, is vital for advancing the understanding of CLK biology and the development of effective CLK-targeted therapies.
Q & A
Q. How should CLK-IN-T3N be integrated into experimental designs as a negative control for CLK inhibition studies?
this compound serves as a critical negative control to validate the specificity of CLK inhibitors like CLK1-IN-2. In kinase inhibition assays, include this compound at equimolar concentrations to the active inhibitor (e.g., CLK1-IN-3) to confirm that observed effects (e.g., autophagic induction) are not due to off-target interactions. Use dose-response curves (e.g., 1–100 nM) to compare inhibitory profiles and ensure this compound lacks activity against CLK isoforms (CLK1/2/4) and related kinases (DYRK1A, CDKs) .
Q. What validation steps are essential to confirm this compound’s inertness in cellular assays?
- Kinase selectivity profiling : Test this compound against a panel of 50+ kinases at 1 µM to verify no off-target inhibition (≤10% activity reduction).
- Cellular toxicity assays : Perform MTT or ATP-based viability assays to rule out nonspecific cytotoxicity.
- Functional readouts : Compare this compound with CLK1-IN-3 in CLK-dependent processes (e.g., pre-mRNA splicing) using qPCR or Western blot for splice variants (e.g., TRA2β4 splicing) .
Q. What are the standard protocols for storing and handling this compound to ensure experimental reproducibility?
- Store lyophilized powder at –20°C in desiccated conditions. Reconstitute in DMSO (10 mM stock) and avoid freeze-thaw cycles (>3 cycles reduce stability).
- In cellular assays, maintain DMSO concentrations ≤0.1% to prevent solvent toxicity. Document lot numbers and purity (≥95% by HPLC) in metadata .
Advanced Research Questions
Q. How can researchers resolve contradictory data when this compound exhibits unexpected activity in specific assays?
Contradictions may arise from assay-specific artifacts (e.g., redox cycling in luciferase-based assays) or batch variability. Mitigate by:
- Orthogonal validation : Use alternate assays (e.g., radioactive kinase assays vs. fluorescence-based).
- Batch consistency checks : Compare activity across multiple this compound lots via LC-MS purity analysis.
- Context-dependent factors : Assess cell-type-specific CLK isoform expression (e.g., CLK2 dominance in HeLa vs. HEK293) via RNA-seq .
Q. What methodological strategies optimize the use of this compound in high-throughput screening (HTS) for CLK inhibitor discovery?
- Z’-factor optimization : Include this compound in each plate to establish baseline noise (Z’ > 0.5 indicates robustness).
- Counter-screening : Pair this compound with CLK1-IN-3 to flag false positives in HTS.
- Data normalization : Express inhibitor activity as % inhibition relative to this compound (0%) and staurosporine (100%) .
Q. How can this compound be used to dissect CLK isoform-specific roles in disease models?
Combine this compound with isoform-selective inhibitors (e.g., CLK1-IN-3 for CLK1) in combinatorial dosing. For example:
- In cancer models, apply CLK1-IN-3 (5 nM) + this compound (5 nM) to isolate CLK1-driven phenotypes (e.g., apoptosis vs. autophagy).
- Use siRNA knockdown of individual CLK isoforms alongside pharmacological inhibition to confirm target engagement .
Q. What are best practices for integrating this compound into mechanistic studies of CLK-dependent splicing regulation?
- Spliceosome profiling : Perform RNA immunoprecipitation (RIP) with anti-CLK antibodies in this compound vs. CLK1-IN-3-treated cells.
- Time-course experiments : Monitor splicing intermediates (e.g., nascent RNA) via 4-thiouridine labeling to distinguish direct CLK effects from secondary transcriptional changes .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
